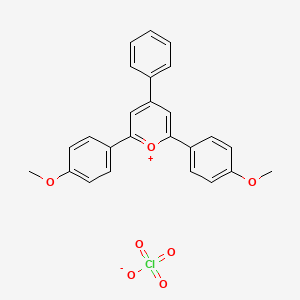
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole, also known as CBT, is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBT is a heterocyclic compound that contains a five-membered tetrazole ring. It is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and depression. 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has been shown to have a range of biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the immune response. 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole in lab experiments is its high potency, which allows for the use of lower concentrations. However, 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole is also known to be unstable in solution, which can make it difficult to work with. Additionally, 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole. One area of interest is its potential use as an antiepileptic drug, as it has been shown to possess anticonvulsant properties. Another potential application is in the treatment of anxiety and depression, as 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has been shown to have anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole and its potential therapeutic applications.
Méthodes De Synthèse
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with sodium azide to form 5-(4-chlorobenzyl)-1H-tetrazole, which is then cyclized to 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole using copper(I) iodide as a catalyst. Another method involves the reaction of 4-chlorobenzyl bromide with sodium azide in the presence of copper powder to form 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole.
Applications De Recherche Scientifique
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-12-8-6-11(7-9-12)10-14-16-18-19(17-14)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDXDOYBFWFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-2-phenyltetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)

![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
